molecular formula C10H11NO B6228823 2-cyclopropanecarbonyl-4-methylpyridine CAS No. 1343355-28-1

2-cyclopropanecarbonyl-4-methylpyridine

Cat. No.: B6228823
CAS No.: 1343355-28-1
M. Wt: 161.2
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Description

2-Cyclopropanecarbonyl-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropanecarbonyl group at the 2-position and a methyl group at the 4-position. This structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclopropane moiety, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No.

1343355-28-1

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Several methods have been developed for the synthesis of 2-cyclopropanecarbonyl-4-methylpyridine. One commonly used method involves the reaction of 4-methylpyridine with cyclopropanecarbonyl chloride in the presence of a base catalyst. This method offers good efficiency and yield, with the reaction typically occurring at room temperature. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-Cyclopropanecarbonyl-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclopropanecarbonyl-4-methylpyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-cyclopropanecarbonyl-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Differences:

Core Structure : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) alters aromaticity and hydrogen-bonding capabilities.

Functional Groups : The cyclopropanecarbonyl group introduces strain and electrophilicity, whereas the carboxylic acid in ’s compound enables ionic interactions and acidity (pKa ~2-3).

Reactivity : The chloro group in pyrimidine derivatives facilitates substitution reactions, while the cyclopropane moiety may stabilize transition states in cycloadditions or serve as a steric hindrance element.

Research Findings and Limitations

No peer-reviewed studies or experimental data specific to this compound were identified in the provided evidence. The compound’s scarcity in literature suggests it may be a novel or understudied entity. By contrast, pyrimidine-based analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid are better characterized, with documented roles in synthesizing antiviral agents and herbicides .

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